2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Description
Properties
IUPAC Name |
2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2/h3-5,8,12H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPVNOHLNRCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395215 | |
| Record name | 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827327-99-1 | |
| Record name | 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, also known as (3-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, is a chemical compound notable for its unique structure and potential biological activities. With a molecular formula of C_{11}H_{17}NO_2 and a molecular weight of approximately 195.26 g/mol, this compound features two methoxy groups attached to a phenyl ring, which may influence its pharmacological properties.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Functional Groups : Two methoxy (-OCH₃) groups contribute to its lipophilicity and potential receptor interactions.
- Amine Backbone : The ethylamine structure may facilitate interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C_{11}H_{17}NO_2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Psychoactivity : Similar compounds have been studied for their psychoactive effects, particularly as agonists at serotonin receptors (5-HT).
- Anticancer Potential : Some derivatives have shown inhibitory effects on cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Research has indicated that related compounds may modulate inflammatory pathways, providing insights into their therapeutic applications.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxy-N-(3-methoxybenzyl)ethanamine | C_{11}H_{17}NO_2 | Contains two methoxy groups; potential psychoactivity |
| N-(3-Methoxybenzyl)ethylamine | C_{10}H_{15}NO | Lacks additional methoxy group; simpler structure |
| 4-Methyl-N-(3-methoxybenzyl)aniline | C_{12}H_{17}N | Contains an additional methyl group; altered activity |
| 2-(3-Methoxyphenyl)-N,N-dimethylamine | C_{11}H_{15}N | Dimethylated amine; different pharmacological profile |
Scientific Research Applications
Pharmaceutical Research Applications
-
Psychoactive Properties :
- Compounds like 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine exhibit psychoactive effects due to their interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to hallucinogenic effects similar to other members of the NBOMe family, which have been implicated in severe intoxications and fatalities .
-
Potential Therapeutic Uses :
- Research indicates that derivatives of this compound may have potential therapeutic applications in treating mood disorders or conditions where modulation of serotonin pathways is beneficial. The unique structure may enhance selectivity and potency compared to other compounds.
- Analytical Toxicology :
Toxicology and Safety Studies
Given its psychoactive nature, this compound has been involved in numerous case studies documenting its effects:
Case Study Overview
Comparison with Similar Compounds
Structural Analogs in the NBOMe Series
The NBOMe (N-methoxybenzyl) series shares the core structure N-[(methoxyphenyl)methyl]ethanamine but differs in substituents on the aromatic ring. Key examples include:
Key Differences :
- Substituent Position : The target compound’s 3-methoxy group contrasts with the 2,5-dimethoxy pattern in NBOMe analogs. This positional isomerism likely reduces serotonin receptor affinity, as NBOMe activity depends on 2,5-dimethoxy substitution .
- Toxicity : NBOMe compounds exhibit severe toxicity (e.g., seizures, fatalities), but the target compound’s safety profile is uncharacterized .
Other Substituted Ethanamine Derivatives
(a) 2-Methoxy-N-((pyridin-2-yl)methyl)ethanamine
- Structure : Pyridine ring replaces the methoxyphenyl group.
- Activity : Acts as a ligand for nickel(II) complexes in ethylene oligomerization, highlighting its role in catalysis rather than psychoactivity .
(b) N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride
- Structure: Ethyl group on the amine; phenoxy substituent.
(c) N,N-Dimethyl-2-[2-phenoxyethoxy]ethanamine (Finoxetines)
- Structure: Dimethylamine core with phenoxyethoxy chain.
Physicochemical and Quantum Chemical Comparisons
A study evaluating substituted phenethylamines (e.g., 25B-NBOMe, 25I-NBOMe) using quantum molecular descriptors revealed:
- Dipole Moments : Higher polarity in NBOMe compounds correlates with enhanced receptor binding.
- Electrophilicity Index: NBOMe derivatives exhibit greater electrophilicity (4.5–5.2 eV) compared to non-hallucinogenic analogs (1.8–2.5 eV), suggesting stronger interactions with 5-HT₂A receptors .
The target compound’s lack of 2,5-dimethoxy groups and smaller molecular size likely reduce its electrophilicity and receptor affinity compared to NBOMe analogs.
Preparation Methods
Preparation of 2-Methoxyethylamine Core
A patented method (CN103936599A) describes an industrially viable process to prepare 2-methoxyethylamine with high purity (>99.7%) and yield (56-84%) using the following steps:
Step 1: Formation of Benzyl Imine Intermediate
Benzaldehyde and ethanolamine (thanomin) undergo azeotropic dehydration in toluene to form a benzyl imine intermediate without purification.Step 2: Preparation of N-Benzyl Alkenyl-2-Methoxyethylamine Intermediate
The benzyl imine intermediate is methylated under alkaline conditions.Step 3: Deprotection and Hydrochloride Formation
Acidic treatment removes protecting groups, yielding 2-methoxyethylamine hydrochloride in aqueous solution.Step 4: Free Base Formation and Purification
The hydrochloride salt is neutralized with alkali, followed by azeotropic dehydration and rectification to isolate pure 2-methoxyethylamine at 82–85 °C.
This process is noted for low production cost, environmental friendliness, safety, and suitability for industrial scale-up.
Preparation of N-[(3-Methoxyphenyl)methyl] Substituted Amines
For the N-substitution with 3-methoxybenzyl groups, reductive amination is a common strategy:
Reductive Amination of 3-Methoxybenzaldehyde with 2-Methoxyethylamine
The aldehyde group of 3-methoxybenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate, which is then reduced catalytically to the corresponding secondary amine.Catalysts and Conditions
Raney nickel or palladium on carbon (Pd/C) catalysts under hydrogen atmosphere are typically employed for reduction.
Reaction temperatures range from room temperature to 100 °C, and pressures from atmospheric to 30 atm depending on catalyst and scale.Protection/Deprotection Strategy
Benzyl groups may be introduced as protecting groups and later removed by catalytic hydrogenation (debenzylation) to yield the free amine.
Detailed Synthetic Route for 2-Methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Based on the integration of the above methods, a plausible detailed preparation method is:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of imine intermediate | 3-Methoxybenzaldehyde + 2-methoxyethylamine, azeotropic removal of water in toluene, reflux 16 h | Drives equilibrium towards imine formation |
| 2 | Reductive amination | Raney-Ni or Pd/C catalyst, H2 gas, 30-100 °C, 1-30 atm pressure, solvent: ethanol or toluene | Converts imine to secondary amine |
| 3 | Purification | Filtration of catalyst, solvent removal, distillation at 82-85 °C | Yields pure this compound |
Summary Table of Key Preparation Parameters
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine?
The compound can be synthesized via Schiff base formation or reductive amination. For example, similar ethanamine derivatives are prepared by reacting 2-methoxyethylamine with aldehydes under inert conditions (e.g., argon) and using catalysts like copper(II) chloride. Purification often involves column chromatography with anhydrous solvents (e.g., n-hexane/ethyl acetate) to isolate the product . Additionally, coupling reactions with 3-methoxybenzyl halides in the presence of bases like NaOEt have been reported for analogous structures .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm methoxy group positions and the ethylamine backbone. Mass spectrometry (HRMS) provides exact mass validation (e.g., theoretical m/z 209.1419 for C₁₁H₁₇NO₂⁺). Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Cross-validation with X-ray crystallography is advised for resolving stereochemical ambiguities .
Q. What safety protocols should be followed during handling?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood with adequate ventilation. Storage should be in airtight containers under inert gas (argon) at –20°C to prevent degradation. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from dynamic conformational changes or impurities. Strategies include:
Q. What mechanistic insights exist for this compound’s role in catalytic systems?
As a ligand, its methoxy and benzyl groups enhance electron donation in metal complexes. For example, copper(II) complexes with similar Schiff base ligands (e.g., LB in ) show high activity in methyl methacrylate (MMA) polymerization. The methoxy group stabilizes the metal center via weak coordination, while the benzyl moiety influences stereoselectivity in lactide polymerization . Kinetic studies (e.g., monitoring monomer conversion via ¹H NMR) are recommended to probe catalytic efficiency.
Q. What challenges arise in elucidating its metabolic pathways?
The compound’s structural similarity to psychoactive phenethylamines (e.g., 2C-H derivatives) suggests potential cytochrome P450-mediated metabolism. Key challenges include:
Q. How does the compound’s conformation affect its interactions with biological targets?
Molecular docking studies with serotonin receptors (e.g., 5-HT₂A) indicate that the methoxy groups’ orientation influences binding affinity. Advanced strategies:
- Synchrotron-based crystallography to resolve ligand-receptor complexes.
- Molecular dynamics simulations (≥100 ns) to assess stability of hydrogen bonds with conserved residues (e.g., Asp155) .
Methodological Notes
- Data Contradiction Analysis : Always replicate experiments under standardized conditions (e.g., solvent purity, temperature) to isolate variables.
- Regulatory Compliance : Screen for structural analogs listed in controlled substance acts (e.g., UK Misuse of Drugs Act) to ensure compliance during pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
